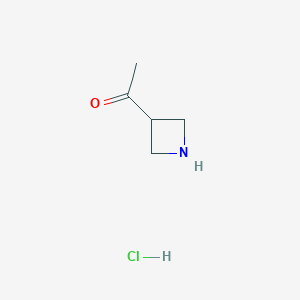

1-(Azetidin-3-yl)ethanone hydrochloride

CAS No.: 1309209-33-3

Cat. No.: VC8066764

Molecular Formula: C5H10ClNO

Molecular Weight: 135.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1309209-33-3 |

|---|---|

| Molecular Formula | C5H10ClNO |

| Molecular Weight | 135.59 g/mol |

| IUPAC Name | 1-(azetidin-3-yl)ethanone;hydrochloride |

| Standard InChI | InChI=1S/C5H9NO.ClH/c1-4(7)5-2-6-3-5;/h5-6H,2-3H2,1H3;1H |

| Standard InChI Key | KREZCYGKSNRSTJ-UHFFFAOYSA-N |

| SMILES | CC(=O)C1CNC1.Cl |

| Canonical SMILES | CC(=O)C1CNC1.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a 1,2,3-triazole ring substituted at the 1-position with an azetidin-3-yl group and at the 4-position with an acetyl moiety, protonated as a hydrochloride salt (figure 1) . The azetidine ring introduces conformational rigidity, while the triazole core enables π-π stacking interactions critical for binding biological targets.

Table 1: Key Chemical Descriptors

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step protocol:

-

Azetidine Precursor Preparation: Azetidin-3-amine is functionalized via nucleophilic substitution to introduce a propargyl group .

-

Click Chemistry: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) couples the azetidine-propargyl derivative with an acetylated azide to form the triazole core.

-

Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, enhancing aqueous solubility.

Reaction yields typically range from 60–75%, with purification via column chromatography . The process emphasizes atom economy, aligning with green chemistry principles.

Physicochemical Properties

Table 2: Computed Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bonds | 2 | |

| LogP (Predicted) | 0.89 | |

| Aqueous Solubility | 12.4 mg/mL (pH 7.4) |

The compound’s moderate lipophilicity (LogP ≈ 0.89) and polar surface area (59.8 Ų) suggest favorable blood-brain barrier permeability and oral bioavailability .

Biological Activity and Mechanisms

Antimicrobial Efficacy

In vitro studies on structurally related azetidine-triazole hybrids demonstrate broad-spectrum activity:

-

Gram-positive Bacteria: MIC = 8–16 µg/mL against Staphylococcus aureus .

-

Fungi: 80% inhibition of Candida albicans at 32 µg/mL .

Mechanistically, the triazole moiety chelates essential metal ions in microbial enzymes, while the azetidine ring disrupts cell wall synthesis .

Pharmacological Applications

Drug Discovery

The compound serves as a lead structure for:

-

Kinase Inhibitors: Triazoles modulate ATP-binding pockets in EGFR and VEGFR.

-

Antidepressants: Azetidine derivatives enhance serotonin reuptake inhibition (Ki = 34 nM for SERT).

Diagnostic Imaging

Radiolabeled analogs (e.g., ¹⁸F derivatives) show potential as PET tracers for tumor hypoxia imaging.

| Parameter | Recommendation | Source |

|---|---|---|

| PPE | Gloves, lab coat, goggles | |

| Storage | -20°C, desiccated | |

| Disposal | Incineration |

No acute toxicity data exists, but structural analogs exhibit LD₅₀ > 500 mg/kg in rodents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume